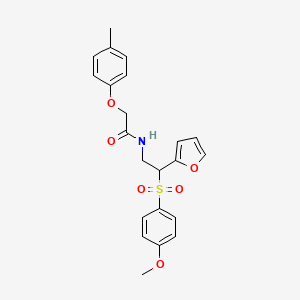

![molecular formula C21H18N4O B2764315 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-61-8](/img/structure/B2764315.png)

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

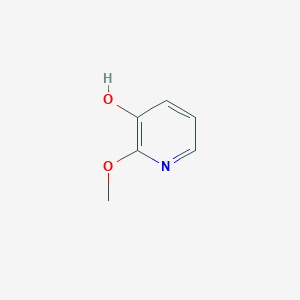

The compound “4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” contains several functional groups. The “imidazo[1,2-a]pyrimidin-2-yl” part refers to a fused ring structure that is common in many biologically active compounds . The “benzamide” part refers to a benzene ring attached to an amide group, which is also a common motif in medicinal chemistry.

Scientific Research Applications

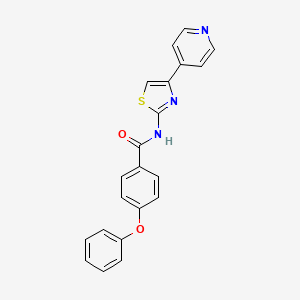

- Imatinib , commercially available as Gleevec , is a well-known tyrosine kinase inhibitor used to treat chronic myelogenic leukemia . It specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions. The compound’s extended conformation and interactions with pyridylpyrimidine moieties have been studied in both single crystals and ligand–protein complexes .

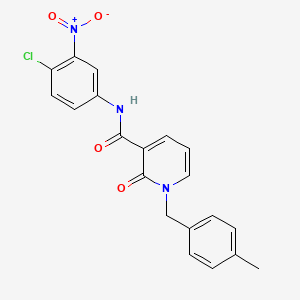

- 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide derivatives have been explored for their antibacterial properties. Structure-activity relationship (SAR) investigations revealed that certain N′-substituents enhance antibacterial activity .

- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6 cells) .

- In a mouse model infected with Mycobacterium tuberculosis , a related compound (Q203 ) showed significant reduction in bacterial load .

- Crystallographic studies have characterized the freebase form of Imatinib, revealing its extended conformation and H-bonded chains through amide, amine, and pyrimidine groups .

- Researchers have used similar scaffolds to explore novel drug candidates. For instance, the pyridylpyrimidine moiety in this compound has been modified to design new therapeutic agents .

Cancer Therapy and Tyrosine Kinase Inhibition

Antibacterial Activity

Anti-Fibrosis Potential

Tuberculosis Treatment

Crystallography and Structural Studies

Drug Design and Scaffold Exploration

Future Directions

Mechanism of Action

Target of Action

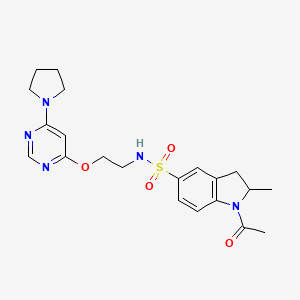

Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that compounds with the imidazo[1,2-a]pyridine moiety interact with their targets to exhibit their biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially influence their pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.

Action Environment

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially be influenced by environmental conditions.

properties

IUPAC Name |

4-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-14-7-9-16(10-8-14)20(26)23-18-6-3-5-17(13-18)19-15(2)25-12-4-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAACSHJCPBMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)

![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)

![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)